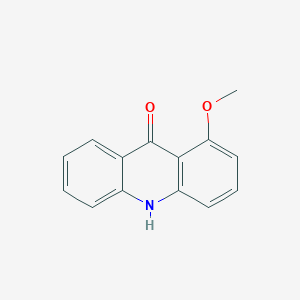

1-methoxy-10H-acridin-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-12-8-4-7-11-13(12)14(16)9-5-2-3-6-10(9)15-11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKBTSFWBPFPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328403 | |

| Record name | 1-methoxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6950-01-2 | |

| Record name | NSC25171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-methoxy-10H-acridin-9-one, both ¹H and ¹³C NMR are critical.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the proton signals allow for the precise assignment of each hydrogen atom in the molecule. The aromatic protons are expected to resonate in the downfield region (typically δ 7.0–8.5 ppm), with their exact shifts and multiplicities influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group. The methoxy group protons would appear as a distinct singlet, while the N-H proton of the acridinone (B8587238) ring would likely be observed as a broad singlet.

¹³C NMR spectroscopy provides insight into the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon (C=O) is characteristically found far downfield (around δ 174-180 ppm). The carbon of the methoxy group appears upfield (around δ 56 ppm), while the aromatic carbons are observed in the δ 100-150 ppm range. The structures of novel acridinone compounds are routinely elucidated by ¹H NMR and ¹³C NMR spectroscopy. lookchem.com

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.8 | Singlet, broad | 1H, N-H |

| ~8.3-7.2 | Multiplet | 7H, Aromatic |

| ~3.9 | Singlet | 3H, -OCH₃ |

| Note: Predicted values are based on data from analogous acridinone structures. mdpi.com |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~179 | C=O (C-9) |

| ~162 | C-O (C-1) |

| ~145-115 | Aromatic Carbons |

| ~105-87 | Aromatic Carbons |

| ~56 | -OCH₃ |

| Note: Predicted values are based on data from analogous acridinone structures. mdpi.commdpi.com |

Mass Spectrometry Techniques for Compound Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unequivocal confirmation of the molecular formula.

For this compound (C₁₄H₁₁NO₂), the expected exact mass is 225.0790 g/mol . Techniques such as Electrospray Ionization (ESI) are commonly used to generate the molecular ion peak ([M+H]⁺) for analysis. The observation of a molecular ion peak consistent with the calculated molecular weight serves as primary evidence for the successful synthesis of the target compound. mdpi.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.

The most prominent peaks include a strong absorption for the carbonyl (C=O) group, characteristic stretches for the aromatic C-H bonds, and bands corresponding to the C-O-C ether linkage of the methoxy group. The N-H stretch of the heterocyclic ring is also a key diagnostic peak. Acridinones typically exhibit strong carbonyl stretches in their IR spectra. mdpi.com For related acridinone derivatives, the carbonyl group stretch is reported in the 1610–1670 cm⁻¹ range, while methoxy groups show C-O-C stretches between 1200–1300 cm⁻¹. vulcanchem.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3100 | N-H Stretch | Amine (secondary) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1630-1610 | C=O Stretch | Ketone |

| ~1600-1450 | C=C Stretch | Aromatic |

| ~1300-1200 | C-O Stretch | Aryl Ether |

| Note: Predicted values are based on data from analogous acridinone structures. mdpi.comvulcanchem.com |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of the synthesized this compound and the assessment of its purity. These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A validated HPLC method can provide quantitative information about the purity of a sample of this compound.

A typical setup involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net The components are separated based on their differential partitioning between the stationary and mobile phases. Given the fluorescent nature of the acridinone core, fluorescence detection can be used in addition to standard UV detection, providing high sensitivity and selectivity. researchgate.net An HPLC assay performed on a reversed-phase C18 column with a gradient of methanol in water as the mobile phase is a common method for the analysis of 9(10H)-acridone. researchgate.net The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For acridine (B1665455) derivatives, DFT calculations, often using functionals like B3LYP, provide insights into their reactivity and electronic properties. pcbiochemres.compcbiochemres.com The acridine core is an electron-deficient unit due to the sp² hybridization of the nitrogen atom. acs.org The introduction of a methoxy (B1213986) group (-OCH₃) at the C-1 position, being an electron-donating group, is expected to modulate the electronic properties of the acridone (B373769) ring system. ontosight.ai

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The biological activity of acridone derivatives is often attributed to their ability to interact with biomolecular targets like DNA and enzymes such as topoisomerases. ijpsjournal.commdpi.comcardiff.ac.uk Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze these interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability and conformational changes of ligand-protein complexes over time. ijpsjournal.comtandfonline.com For acridine derivatives, MD simulations have been used to validate the stability of their complexes with topoisomerase II and to understand the dynamic behavior of the ligand in the binding site. ijpsjournal.comrsc.orgnih.gov These simulations can reveal stable hydrogen bond interactions and favorable binding energies, supporting the docking results and helping to explain the compound's biological efficacy. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. hkbpublications.commdpi.com This approach is used to predict the activity of new compounds and to understand the structural features that are crucial for their effects. mdpi.comnih.gov

For acridone derivatives, several QSAR studies have been conducted to model their anticancer and other biological activities. hkbpublications.comscirp.orgnih.gov A notable study focused on N¹⁰ substituted 2-methoxy acridone analogues as cytotoxic agents. scialert.net The resulting QSAR models, which showed good statistical significance and predictive power, suggested that the flexibility of the substituent sidechain enhances cytotoxic potency. scialert.net The models also indicated that bulky substituents are disfavored, while heteroatoms at the end of the sidechain are favored for activity. scialert.net Although this study was on the 2-methoxy isomer, the principles can inform the design of 1-methoxy-10H-acridin-9-one derivatives. A QSAR model for this compound would likely involve descriptors related to molecular shape, hydrophobicity, and electronic properties, which are known to be important for the activity of acridine compounds. hkbpublications.comscialert.net

Analysis of Charge Transport and Electronic Properties

The unique electronic structure of the acridone scaffold makes it a subject of interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs). nih.govrsc.orgmdpi.com The acridone core acts as an electron acceptor, and when combined with electron-donating groups, it can form donor-acceptor molecules with interesting photophysical properties. acs.orgrsc.org

Studies on acridone-amine based donor-acceptor systems have shown intramolecular charge transfer (ICT) transitions and green light emission. rsc.org The HOMO and LUMO energy levels of these materials are crucial for their function as hole transport materials in electronic devices. rsc.orgacs.org The introduction of a methoxy group at the 1-position of the acridone ring would influence its electronic properties, affecting its absorption, emission spectra, and charge transport capabilities. ontosight.aicymitquimica.com The planarity and rigidity of the acridone core contribute to a low charge-transport barrier, which is favorable for high hole mobility. acs.org Furthermore, the sp²-hybridized nitrogen atom in the acridone ring can lead to properties like thermally activated delayed fluorescence (TADF), which is highly desirable for improving the efficiency of OLEDs.

Tautomerism and Conformational Analysis

Tautomerism: Acridin-9-one and its derivatives can exist in different tautomeric forms. For the parent compound, the keto (acridin-9-one) and enol (9-hydroxyacridine) forms are possible. For derivatives with an N-H group at the 10-position, such as this compound, the equilibrium between the 9(10H)-acridinone form and its tautomers is a key characteristic. In derivatives of acridin-9-yl compounds, the N-10' atom shows a strong tendency to retain a proton, leading to a 9',10'-dihydroacridine structure, also known as the HN-10' tautomer, which can dominate the tautomeric equilibrium. mdpi.comresearchgate.net The specific tautomeric form present can significantly influence the compound's chemical reactivity and biological interactions.

Conformational Analysis: The acridone ring system is largely planar and rigid. vulcanchem.com However, substituents can introduce degrees of conformational flexibility. For instance, N-substitution at the 10-position can lead to different conformations. In some donor-acceptor type acridine molecules, the twist angle between the donor and acceptor units is a critical parameter that affects the photophysical properties. acs.org For this compound, the methoxy group itself can rotate, but the core tricyclic structure remains relatively fixed. This rigidity is often considered an important factor for its ability to intercalate into DNA. cardiff.ac.uk The partial saturation of the outer rings in related tetrahydroacridine derivatives enhances conformational flexibility, which can optimize steric compatibility with enzyme binding pockets. vulcanchem.com

Mechanistic Insights into Biological Interactions of Acridinone Scaffolds

Molecular Mechanisms of Interaction with Nucleic Acids (DNA/RNA)

The planar structure of the acridinone (B8587238) nucleus is a key feature that facilitates its interaction with DNA, a primary target for many of its biological effects, including anticancer activities. jchps.com This interaction can occur through various modes, leading to the disruption of DNA replication and transcription.

The most recognized mechanism of interaction between acridinone derivatives and DNA is intercalation. jchps.comtandfonline.com This process involves the insertion of the flat, aromatic acridinone ring system between the base pairs of the DNA double helix. tandfonline.com This insertion causes a structural disruption to the DNA, which can propagate several nucleotides away from the primary binding site. tandfonline.comtandfonline.com

Evidence for intercalation is well-documented through spectroscopic methods. The complex formed between acridinone compounds and DNA typically shows a decrease in absorption intensity (hypochromism) and a shift to longer wavelengths (bathochromic shift) in UV-visible spectra, which are characteristic signs of intercalation. tandfonline.com The strength of this binding is quantified by the DNA binding constant (Kb), with higher values indicating a stronger affinity. Studies on various acridinone derivatives have reported a wide range of binding constants, demonstrating how different substitutions on the acridinone scaffold can modulate binding affinity. tandfonline.commdpi.com For instance, N10 substituted butyl side chains have shown better DNA binding affinity than propyl side chains. tandfonline.com

| Acridinone Derivative Class/Compound | DNA Binding Constant (Kb) (M-1) | Reference |

|---|---|---|

| N10-alkylated 2-bromoacridones | 0.3 x 105 to 3.9 x 105 | tandfonline.com |

| Acridine-thiosemicarbazone derivatives (3a-h) | 1.74 x 104 to 1.0 x 106 | mdpi.com |

| 3,6-bis(3-alkylguanidino)acridines | 1.25 x 105 to 5.26 x 105 | rsc.org |

Beyond simple binding, acridinone scaffolds can exert their biological effects by inhibiting crucial DNA-modifying enzymes like topoisomerases. jchps.comrsc.org These enzymes are vital for managing DNA topology during replication, transcription, and repair, making them significant targets for anticancer drugs. jchps.comnih.gov

Acridinone derivatives can act as topoisomerase inhibitors through two main mechanisms:

Topoisomerase Poisons : These compounds, which include the well-known acridine (B1665455) derivative amsacrine (B1665488) (m-AMSA), stabilize the transient covalent complex formed between the topoisomerase and DNA (the "cleavage complex"). nih.govnih.gov This traps the enzyme on the DNA, leading to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis. nih.gov

Catalytic Inhibitors : This class of inhibitors interferes with the catalytic cycle of the enzyme without trapping it in a cleavage complex. nih.gov They might, for example, prevent the enzyme from binding to DNA in the first place. nih.gov Some novel acridine-based compounds have been shown to function as catalytic inhibitors of human topoisomerase II. nih.gov

Numerous acridine and acridinone derivatives have been developed as potent inhibitors of topoisomerase II, with some showing inhibitory activity at low micromolar concentrations. rsc.orgnih.govnih.gov For example, certain acridine–triazole hybrids have demonstrated significant topoisomerase IIB inhibition, with IC50 values comparable to or even better than the reference drug doxorubicin. nih.gov Conversely, some synthetic 9(10H)-acridinone derivatives that bind strongly to DNA show only limited inhibitory activity against human topoisomerase I. nih.gov

| Acridine Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Acridine-triazole hybrid (Compound 8) | Topoisomerase IIB | 0.52 µM | nih.gov |

| Acridine-triazole hybrid (Compound 9) | Topoisomerase IIB | 0.86 µM | nih.gov |

| Doxorubicin (Reference) | Topoisomerase IIB | 0.83 µM | nih.gov |

Protein Interaction Mechanisms

In addition to interacting with nucleic acids, acridinone derivatives can bind to and modulate the function of various proteins, particularly enzymes involved in cell signaling and other critical cellular processes. jchps.com

Protein kinases are a major class of enzymes targeted by acridinone derivatives. ontosight.ai Kinases play a central role in regulating cell proliferation, survival, and differentiation, and their aberrant activity is a hallmark of many cancers. researchgate.net

AKT Kinase: The PI3K/AKT/mTOR pathway is frequently upregulated in cancer. researchgate.net Several studies have identified acridone (B373769) derivatives as potent inhibitors of AKT kinase. researchgate.netresearchgate.net Specific compounds have shown the ability to inhibit the phosphorylated, active form of AKT (p-AKT Ser473) with IC50 values in the low micromolar range, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.netresearchgate.net

MARK4 Kinase: Microtubule Affinity Regulating Kinase 4 (MARK4) is another anticancer drug target whose overexpression is linked to several cancers. Synthesized acridone derivatives have been shown to inhibit MARK4 activity, inducing oxidative stress and apoptosis in breast cancer cells. researchgate.net

Cholinesterases: Acridine and acridinone derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. rsc.org This activity makes them of interest for research into treatments for Alzheimer's disease. rsc.org

| Acridone Derivative | Target Kinase | Cell Line | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| Compound 8v | p-AKT Ser473 | MCF-7 (Breast Cancer) | 1.75 µM | researchgate.net |

| Compound 9h | p-AKT Ser473 | MCF-7 (Breast Cancer) | 2.40 µM | researchgate.net |

| Compound 9i | AKT | MCF-7 (Breast Cancer) | 6.76 µM | researchgate.net |

Acridinone scaffolds can modulate complex signaling pathways, sometimes through interactions with cell surface receptors. While direct, high-affinity binding to specific receptors is not as extensively documented as enzyme inhibition, there is evidence of pathway modulation.

One example is the modulation of the Extracellular signal-regulated kinase (ERK) pathway. mdpi.com ERK is a key component of the MAPK signaling cascade that controls cell proliferation and survival. The acridone alkaloid Buxifoliadine E was found to act as an ERK kinase inhibitor, which in turn suppressed the expression of the anti-apoptotic protein Mcl-1, increased levels of the pro-apoptotic protein Bax, and ultimately induced cancer cell death. mdpi.com

Furthermore, some heterocyclic compounds, including acridines, have been studied for their ability to modulate G protein-coupled receptors (GPCRs), such as α1-adrenergic receptors. researchgate.net These receptors are crucial for regulating a vast array of physiological processes. biomolther.orgembopress.org While the precise structural mechanisms are often not fully elucidated, this represents another potential avenue through which acridinone derivatives may exert their biological effects. researchgate.net

Biosynthetic Pathways of Naturally Occurring Acridinone Derivatives

Acridone alkaloids are natural products found primarily in plants of the Rutaceae family. core.ac.uknih.gov Their biosynthesis has been investigated in cell cultures of plants like Ruta graveolens.

The established biosynthetic pathway begins with anthranilic acid, a primary metabolite. publish.csiro.au

N-methylation: The first committed step is the N-methylation of anthranilate to yield N-methylanthranilic acid. This reaction is catalyzed by the enzyme anthranilate N-methyltransferase (ANMT). researchgate.net

Activation: The N-methylanthranilic acid is then activated, likely to its corresponding CoA-ester. researchgate.net

Condensation: The activated N-methylanthraniloyl-CoA condenses with three molecules of malonyl-CoA. This reaction is catalyzed by an acridone synthase enzyme.

Cyclization: The resulting polyketide chain undergoes intramolecular cyclization to form the characteristic tricyclic acridone core, specifically yielding 1,3-dihydroxy-N-methylacridone. core.ac.uk This compound is a key intermediate in the pathway to more complex acridones. core.ac.uk

Further Modifications: From this key intermediate, a variety of decorative enzymes can add further complexity. For example, prenyltransferases can add isopentenyl groups, which can then be cyclized by other enzymes to form the dihydrofuran rings seen in furoacridones like rutacridone. core.ac.uk

This pathway highlights a modular assembly process, starting from simple metabolic precursors to generate the diverse structures of naturally occurring acridone alkaloids. nih.govresearchgate.net

Polyketide Synthase (PKS) Mediated Biosynthesis

The biosynthesis of the acridone scaffold, the core structure of 1-methoxy-10H-acridin-9-one, is a well-documented process mediated by a type III polyketide synthase (PKS) known as acridone synthase (ACS). nih.govwikipedia.org This enzymatic process occurs in certain plant species, notably in cell suspension cultures of Ruta graveolens. nih.govgrafiati.com The biosynthesis begins with precursors from primary metabolism. nih.gov Specifically, the pathway utilizes one molecule of an anthranilate-derived starter unit and three molecules of malonyl-CoA as extender units. nih.govresearchgate.net

The key steps in the biosynthesis are as follows:

Starter Molecule Formation : The process is initiated with N-methylanthraniloyl-CoA. wikipedia.orgresearchgate.net This starter molecule is formed in a two-step process where anthranilate, a product of the shikimate pathway, is first methylated by the enzyme anthranilate N-methyltransferase (ANMT). nih.govnih.gov This N-methylation is a crucial step that channels anthranilate from primary metabolism into the specialized acridone alkaloid pathway. nih.govrsc.org Subsequently, the resulting N-methylanthranilate is activated with coenzyme A to form N-methylanthraniloyl-CoA. nih.gov

Polyketide Chain Elongation : Acridone synthase (ACS) then catalyzes the sequential, decarboxylative condensation of three malonyl-CoA units with the N-methylanthraniloyl-CoA starter molecule. researchgate.netmdpi.com This iterative process is analogous to the reaction catalyzed by chalcone (B49325) synthase (CHS) in flavonoid biosynthesis. nih.govuwo.ca

Cyclization and Aromatization : Following the chain elongation, the enzyme facilitates a C6-C1 Claisen-type cyclization reaction to form the characteristic tricyclic acridone ring system. frontiersin.org The final enzymatic product is 1,3-dihydroxy-N-methylacridone (also known as 1,3-dihydroxy-10-methylacridone). wikipedia.orgmdpi.comfrontiersin.org This compound serves as a common intermediate for the production of more complex acridone alkaloids, such as rutacridone, through further enzymatic modifications like prenylation and hydroxylation. nih.gov

The compound this compound is a downstream derivative of this core scaffold, formed through subsequent tailoring reactions, including O-methylation.

| Component | Role in Biosynthesis | Reference |

| Anthranilate | Primary precursor from the shikimate pathway | nih.govrsc.org |

| S-adenosyl-L-methionine | Methyl group donor for N-methylation of anthranilate | nih.gov |

| N-methylanthraniloyl-CoA | Starter molecule for polyketide synthesis | wikipedia.orgresearchgate.net |

| Malonyl-CoA | Extender units (3 molecules) for chain elongation | nih.govresearchgate.net |

| Acridone Synthase (ACS) | Type III PKS enzyme that catalyzes condensation and cyclization | nih.govfrontiersin.org |

| 1,3-dihydroxy-N-methylacridone | Key intermediate product of the ACS reaction | wikipedia.orgmdpi.com |

Metabolic Engineering Approaches for Acridone Production

Metabolic engineering offers a promising avenue for enhancing the production of valuable acridone alkaloids, which are often produced in low quantities in their native plant sources. nih.gov By introducing and optimizing biosynthetic pathways in microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae), researchers can create cellular factories for efficient and scalable production. nih.govmdpi.com

A primary strategy in metabolic engineering is to ensure a sufficient supply of necessary precursors. mdpi.com For acridone biosynthesis, this involves increasing the intracellular pools of anthranilate (or N-methylanthranilate) and malonyl-CoA. nih.govresearchgate.net

Enhancing Precursor Supply:

Anthranilate Pathway: To boost the supply of anthranilate, genes from the shikimate pathway are often overexpressed. nih.govresearchgate.net In Ruta graveolens, a key adaptation is the presence of a second anthranilate synthase enzyme that is less sensitive to feedback inhibition by tryptophan, allowing for the accumulation of anthranilate needed for alkaloid synthesis. rsc.org This principle can be applied in engineered microbes.

Malonyl-CoA Pathway: The availability of malonyl-CoA, an essential building block for numerous polyketides, is often a rate-limiting factor. mdpi.com A common and effective strategy is the overexpression of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.govmdpi.com Studies have shown that overexpressing ACC genes, for instance from Photorhabdus luminescens in E. coli, significantly increases the final product yield. nih.govresearchgate.net

Heterologous Expression of Biosynthetic Genes: The core of the strategy involves expressing the plant-derived biosynthetic genes in a microbial host. For the production of the acridone intermediate 1,3-dihydroxy-10-methylacridone (NMA) in E. coli, the following genes are typically introduced:

Anthranilate N-methyltransferase (NMT): To convert endogenous anthranilate to N-methylanthranilate. nih.govresearchgate.net

CoA Ligase: An enzyme such as anthranilate coenzyme A ligase (e.g., pqsA from P. aeruginosa) to activate N-methylanthranilate to N-methylanthraniloyl-CoA. nih.govresearchgate.net

Acridone Synthase (ACS): The key enzyme from Ruta graveolens to synthesize the acridone scaffold. nih.govresearchgate.net

Using these approaches, researchers have successfully synthesized acridone derivatives in E. coli. For example, one study achieved titers of approximately 17.3 mg/L of 1,3-dihydroxy-9(10H)-acridone (DHA) and 26.0 mg/L of 1,3-dihydroxy-10-methylacridone (NMA). nih.govresearchgate.net The enhancement of malonyl-CoA synthesis via ACC overexpression proved more effective in boosting NMA production than strategies aimed at increasing the acetyl-CoA pool. nih.govresearchgate.net These engineered pathways demonstrate the feasibility of producing diverse plant polyketides in microbial systems. nih.gov

| Engineering Strategy | Target/Gene(s) | Host Organism | Outcome | Reference |

| Precursor Supply Enhancement | Overexpression of acetyl-CoA carboxylase (acc) | E. coli | Increased malonyl-CoA pool, leading to higher acridone yield. | nih.govmdpi.com |

| Precursor Supply Enhancement | Overexpression of shikimate pathway genes (aroG, ppsA, etc.) | E. coli | Increased anthranilate pool for acridone synthesis. | nih.govresearchgate.net |

| Pathway Reconstruction | Heterologous expression of NMT, pqsA, and ACS | E. coli | De novo synthesis of 1,3-dihydroxy-10-methylacridone (NMA). | nih.govresearchgate.netresearchgate.net |

| Yield Optimization | Overexpression of acc in NMA-producing strain | E. coli | ~1.7-fold increase in NMA synthesis. | nih.gov |

Structure Activity Relationship Sar Investigations

Impact of Substitution Patterns on Molecular Interactions

The type and position of substituents on the acridone (B373769) ring system are critical determinants of biological activity. nih.gov Functional groups can alter the molecule's electronic properties, hydrophobicity, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets like DNA, topoisomerases, or protein kinases. nih.govresearchgate.netnih.gov

The methoxy (B1213986) group is a common substituent in many biologically active molecules, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its effects are a unique combination of the properties of a hydroxyl and a methyl group. nih.gov In the context of the acridone scaffold, a methoxy group can impact activity through several mechanisms. Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic or van der Waals interactions. The group's electronic effect on the aromatic system can also modulate the molecule's reactivity and binding affinity. rsc.org

While specific SAR studies focusing exclusively on the 1-methoxy substituent on the 10H-acridin-9-one core are not extensively detailed in the reviewed literature, the importance of substitution patterns on this part of the ring system is recognized. For instance, studies on related natural acridone alkaloids, such as 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one, highlight that the substitution pattern on this ring is crucial for their observed biological activities. researchgate.net The precise role of the methoxy group at position 1 is often considered in concert with other substituents, which collectively define the molecule's interaction profile. rsc.org

The nitrogen atom at position 10 of the acridone ring is a key site for chemical modification, and substitutions at this position have a profound impact on biological activity. nih.govnih.govresearchgate.net Studies have shown that attaching various side chains to the N-10 position can enhance properties like anticancer activity and the ability to reverse multidrug resistance in cancer cells. nih.govresearchgate.net

A common strategy involves introducing alkyl chains with a terminal tertiary amine group. nih.gov The length of this alkyl spacer is a critical factor; for example, in a series of N10-substituted acridone-2-carboxamides, an increase in the alkyl chain length from propyl to butyl resulted in a significant enhancement in anticancer activity. nih.gov Similarly, in studies evaluating acridones as chemosensitizers for antimalarial drugs, derivatives with side chains of three or more carbon atoms demonstrated significant activity, whereas those with shorter chains did not. nih.gov This suggests that the side chain length is crucial for positioning the terminal functional group to interact effectively with the target. nih.govnih.gov

| Compound Class | N-10 Substituent | Key Finding | Reference |

| Acridone-2-carboxamides | N-propyl vs. N-butyl | N-butyl substitution showed greater anticancer activity than N-propyl substitution. | nih.gov |

| Aminoalkyl Acridones | Alkyl chain (n=2 to n=6) | Chains with n ≥ 3 were effective chemosensitizers in P. falciparum. | nih.gov |

| 4-methyl Acridones | Propyl vs. Butyl spacer | Compound with a four-carbon spacer showed promising anticancer and drug resistance reversal activity. | researchgate.net |

Substitutions on the benzene (B151609) rings of the acridone core significantly modulate activity. The electronic nature of the substituent plays a vital role. nih.gov In a series of N10-substituted acridone-2-carboxamides, derivatives with electron-withdrawing groups (e.g., -NO2, -F, -Cl) on a terminal phenyl ring showed more potent anticancer and AKT inhibitory activity compared to those with electron-donating groups (-CH3, -OCH3). nih.gov The order of activity for para-substituents was found to be NO2 > F > Cl > CH3 > OCH3. nih.gov

Conversely, in other contexts, electron-donating groups have been shown to be beneficial. For instance, an analysis of acridine (B1665455) derivatives for anticancer activity revealed that compounds with an electron-donating group at the 7- or 8-position were more active, possibly due to a more effective interaction with DNA. rsc.org The position of the substituent is also critical. A study of antitumor acridinones showed that relocating a hydroxyl group from position 8 to position 9 drastically decreased activity. nih.gov This highlights that both the electronic properties and the specific location of a substituent are key to its effect on molecular interactions.

| Acridone Series | Substituent & Position | Effect on Activity | Reference |

| N10-substituted acridone-2-carboxamides | Para-substituents on terminal phenyl ring | Electron-withdrawing groups (-NO2, -F) increased anticancer activity. | nih.gov |

| Acridine derivatives | Electron-donating groups at C-7/C-8 | Increased anticancer activity. | rsc.org |

| Acridone-oxadiazole-triazoles | Methoxy, Cl, or Br at C-2/C-4 | Resulted in no observable acetylcholinesterase inhibition activity. | rsc.org |

| Antitumor Acridinones | Hydroxyl group at C-8 vs. C-9 | Moving the -OH from C-8 to C-9 caused a drastic decrease in activity. | nih.gov |

Scaffold Modifications and Analogues: SAR

Beyond simple substitution, modifications to the fundamental acridone scaffold have been explored to develop analogues with improved or novel activities. These modifications often involve fusing additional heterocyclic rings to the core structure, creating more complex polycyclic systems. nih.gov For example, a piperazine (B1678402) ring has been fused to the acridone scaffold to generate tetracyclic acridones. nih.gov This modification aimed to enhance lipophilicity and binding interactions with target proteins. nih.gov Appending an amide linker to this fused piperazine ring was found to be a prominent structural feature that elevated the anticancer activity of the resulting compounds. nih.gov

Another approach involves the synthesis of bis-acridines, where two acridine units are joined by a linker. nih.gov These dimeric structures can exhibit superior effects compared to their monomeric counterparts due to their ability to bis-intercalate into DNA, leading to more significant structural distortion and stronger binding. nih.gov The nature and length of the linker are critical for optimizing this interaction. The development of such analogues demonstrates that the planar acridone system is a versatile platform that can be significantly altered to enhance its interaction with various biological targets. nih.govnih.gov

Mechanistic SAR Correlations in Biological Studies

SAR investigations are most powerful when they can correlate specific structural features with a particular mechanism of action. For acridone derivatives, a primary mechanism is DNA intercalation, which is facilitated by the planar aromatic ring system. rsc.orgnih.govnih.gov Quantitative structure-activity relationship (QSAR) studies have shown that electronic and topological properties are important for the noncovalent stabilization of DNA-duplexes by these compounds. nih.gov

However, activity is often linked to more than just intercalation. For many anticancer acridones, the ultimate mechanism involves the inhibition of enzymes like topoisomerase or protein kinases. researchgate.netnih.govnih.gov SAR studies on a series of N10-substituted acridones revealed a correlation between their cytotoxicity against breast cancer cells and their ability to inhibit the AKT kinase. nih.gov The presence of an alkyl substitution at the N10 position and a carboxamide group at the C-2 position were identified as important for this activity. nih.gov Furthermore, electron-withdrawing groups on a terminal phenyl ring improved AKT enzyme inhibition, suggesting that these features enhance the interaction with the enzyme's binding site. nih.gov

Derivatives and Analogues: Synthesis and Research

Synthesis of Novel Acridinone (B8587238) Derivatives with Modified Scaffolds

The modification of the fundamental acridinone skeleton is a key strategy in medicinal chemistry to develop new compounds with potentially enhanced activities. nih.govresearchgate.net These modifications often involve the introduction, substitution, or alteration of functional groups on the tricyclic system.

One common approach is the synthesis of hydroxy- and methoxy-substituted 10H-acridin-9-ones. nih.gov For instance, a series of N-unsubstituted hydroxy-10H-acridin-9-ones were synthesized to study their potential as antipsoriatic agents. nih.gov In these studies, the number and position of hydroxyl groups were systematically varied. nih.gov The synthesis of 1,4-dimethoxy-9(10H)-acridinone derivatives has also been reported, with research focusing on their DNA binding capabilities and potential as trypanocidal agents. nih.gov

Another strategy for scaffold modification is the introduction of nitrogen atoms into the carbocyclic rings, leading to aza-acridine derivatives. nih.gov The synthesis of such compounds can be achieved through multi-step procedures. For example, the synthesis of amino-substituted aza-acridones has been reported, starting from commercially available materials like 2,6-dichlorobenzoic acid and proceeding through intermediates to form the final aza-acridone structure. nih.gov These derivatives, which bear one or two basic side chains, have been evaluated for their anticancer activities. nih.gov

The Ullmann condensation is a frequently employed method for the synthesis of the acridone (B373769) nucleus, which can then be further modified. jocpr.com This reaction typically involves the condensation of an anthranilic acid derivative with a substituted halobenzene, followed by cyclization. More recent methods also include microwave-assisted synthesis, which can accelerate the reaction process. mdpi.comias.ac.in For example, a three-component reaction of chalcones, anilines, and β-ketoesters under microwave irradiation has been used to produce dihydroacridone derivatives. mdpi.com

| Derivative Type | Synthetic Approach | Key Intermediates/Reagents | Research Focus |

| Hydroxy-10H-acridin-9-ones | Modification of functional groups | N-unsubstituted acridone scaffold | Antipsoriatic activity nih.gov |

| 1,4-Dimethoxy-9(10H)-acridinones | Substitution on the acridone nucleus | Methoxy-substituted precursors | DNA binding, trypanocidal activity nih.gov |

| Aza-acridine derivatives | Introduction of nitrogen into the scaffold | 2,6-dichlorobenzoic acid, 2-aminopyridine | Anticancer activity nih.gov |

| Dihydroacridone derivatives | Three-component reaction | Chalcones, anilines, β-ketoesters | Sustainable synthesis mdpi.com |

Hybrid Molecules Incorporating the Acridinone Moiety

The development of hybrid molecules, which combine the acridinone pharmacophore with other biologically active moieties, is a growing area of research aimed at creating multifunctional agents. nih.gov This molecular hybridization strategy seeks to produce new compounds with potentially improved efficacy compared to the individual parent molecules. nih.gov

One notable class of hybrid molecules involves the fusion of the acridinone core with triazole rings. A series of novel acridones bearing a 1,2,3-triazole unit have been synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". ias.ac.in In a typical synthesis, a propargylated acridone is reacted with an appropriate azide (B81097) to form the triazole-linked hybrid. rsc.org For example, 10-(prop-2-yn-1-yl)acridin-9-one derivatives have been used as precursors to generate acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids. rsc.org The cytotoxic activity of 9(10H)-acridinone-1,2,3-triazole derivatives has been evaluated against human breast cancer cell lines. mdpi.comencyclopedia.pub

Another example is the creation of artemisinin-acridine hybrids. nih.gov These molecules combine the acridinone scaffold, known for its DNA-intercalating properties, with artemisinin, a potent antimalarial agent. The synthesis of these hybrids involves linking the two moieties, often through a flexible chain, to create a single chemical entity. nih.gov

Furthermore, acridine-chalcone hybrids have been developed, incorporating the chalcone (B49325) structure, which is known to possess a wide range of biological activities. mdpi.com The synthesis of these hybrids typically involves the reaction of an amino-substituted acridine (B1665455) with a chalcone precursor. mdpi.com

| Hybrid Molecule Type | Linked Moiety | Synthetic Strategy | Reported Research |

| Acridone-triazole hybrids | 1,2,3-triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Antibacterial and anticancer activities ias.ac.inmdpi.comencyclopedia.pub |

| Acridone-oxadiazole-triazole hybrids | 1,2,4-oxadiazole and 1,2,3-triazole | Multi-step synthesis involving propargylated acridones | Enzyme inhibition rsc.org |

| Artemisinin-acridine hybrids | Artemisinin | Linkage of the two scaffolds via a linker | Antimalarial and anticancer activity nih.gov |

| Acridine-chalcone hybrids | Chalcone | Reaction of amino-acridines with chalcone precursors | Antimalarial activity mdpi.com |

Systematic Libraries of Acridinone Analogues

The generation of systematic libraries of acridinone analogues is a powerful tool for structure-activity relationship (SAR) studies and drug discovery. jocpr.com By creating a large number of structurally related compounds, researchers can efficiently screen for desired biological activities and identify key structural features responsible for their effects.

The parallel synthesis of 9-aminoacridine (B1665356) analogues has been reported, where modifications are systematically introduced to the side chain of the molecule. mdpi.com This approach allows for the rapid generation of a library of compounds with diverse substituents, which can then be evaluated for their biological properties, such as antimalarial activity. mdpi.com

Researchers have also designed and synthesized small-molecule libraries based on the acridine skeleton to identify potent inhibitors of specific cellular processes. encyclopedia.pub For example, a library of acridine derivatives was created to screen for inhibitors of autophagy, a cellular degradation process. encyclopedia.pub This led to the identification of specific pyrrolo[2,3,4-kl]acridin-1(2H)-one derivatives with potent inhibitory activity. encyclopedia.pub

Broader Chemical and Material Science Applications

Use as Luminescent Probes and Photoluminescent Materials

Acridone (B373769) derivatives, including those with methoxy (B1213986) substitutions, are a significant class of compounds known for their notable photophysical and photochemical properties. researchgate.net These properties often include long fluorescence lifetimes (greater than 10 nanoseconds), high quantum yields (often exceeding 0.5), and stability across a range of pH levels, particularly under physiological conditions. researchgate.net Such characteristics make them prime candidates for the development of fluorescent probes and photoluminescent materials.

The core structure of acridone provides a planar system that can be readily modified with various functional groups to tune its luminescent properties. The introduction of a methoxy group, as in 1-methoxy-10H-acridin-9-one, can influence the electron density of the aromatic system, thereby affecting its absorption and emission spectra. For instance, studies on related methoxy-substituted acridone derivatives have shown that the position of the methoxy group can lead to shifts in the emission spectra. wiley.com

The application of these compounds as luminescent probes extends to biological imaging and sensing. Their ability to fluoresce can be used to label and visualize specific cellular components or to detect changes in the microenvironment. researchgate.netbldpharm.com For example, some acridone derivatives have been developed as probes to study protein conformation and dynamics. wiley.com Furthermore, the photoluminescent properties of acridone-based materials are being investigated for use in organic light-emitting diodes (OLEDs). smolecule.combeilstein-journals.org

Research into acridone derivatives has also explored their potential in creating materials with unique luminescent behaviors, such as thermally activated delayed fluorescence (TADF). This phenomenon is particularly relevant for developing highly efficient OLEDs. rsc.org The design of novel acridone-based TADF materials involves strategic placement of electron-donating and electron-accepting groups to optimize the reverse intersystem crossing (RISC) process, which is crucial for TADF. rsc.org

The synthesis of various acridone derivatives with different substituents allows for the fine-tuning of their photophysical properties to suit specific applications. d-nb.infomdpi.com For example, the introduction of other functional groups in addition to the methoxy group can further modify the fluorescence quantum yield and Stokes shift. beilstein-journals.org

Here is an interactive data table summarizing the photophysical properties of some acridone derivatives:

| Compound | Maximum Absorption (λabs) [nm] | Maximum Emission (λem) [nm] | Fluorescence Quantum Yield (ΦF) | Stokes Shift [cm⁻¹] |

| Tetrahydroacridine derivative with methoxy substituent | Not specified | Not specified | 0.20 | 2400-4300 |

| Parent acridone (in water) | 382, 398 | Not specified | 0.95 | Not specified |

| 3,6-DPXZ-AD | Not specified | Not specified | 0.949 | Not specified |

Note: Data is compiled from various studies on acridone derivatives and may not be specific to this compound itself, but rather to related compounds that illustrate the general properties of this class of molecules.

Applications in Corrosion Inhibition Studies

Acridine (B1665455) and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govsemanticscholar.org The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the acridine ring), π-electrons in the aromatic system, and polar functional groups. researchgate.netpcbiochemres.com

The planar structure of the acridine molecule allows for a large contact area with the metal surface, enhancing its protective capabilities. nih.govsemanticscholar.org The mechanism of inhibition can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the inhibitor and the metal). researchgate.net

Studies on various acridone derivatives have demonstrated their potential as corrosion inhibitors. For example, acridin-9(10H)-one has shown excellent inhibition efficiency for mild steel in hydrochloric acid. nih.gov The presence of a methoxy group, as in this compound, can further enhance the corrosion inhibition properties. The methoxy group is an electron-donating group that can increase the electron density on the acridine ring system, thereby strengthening the adsorption of the molecule onto the metal surface. researchgate.net

The effectiveness of acridine derivatives as corrosion inhibitors is often evaluated using techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. electrochemsci.org These studies help to determine the inhibition efficiency, the mechanism of inhibition (anodic, cathodic, or mixed-type), and the adsorption characteristics of the inhibitor. nih.govelectrochemsci.org

The following table presents research findings on the corrosion inhibition properties of some acridine derivatives:

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Method |

| Acridin-9(10H)-one | Mild Steel | 1 M HCl | 98.3 | Weight Loss |

| 2-Methylacridin-9(10H)-one (MAO) | Carbon Steel | 1 M HCl | 95.6 | Not specified |

| 2,10-Dimethylacridin-9(10H)-one (DMA) | C38 Steel | 0.5 M H₂SO₄ | 93.6 | Weight Loss |

| 9-Aminoacridine (B1665356) (AA) | Mild Steel | 15% HCl | 94.2 | Weight Loss |

| 2-Bromo-9-(2-fluorophenyl)acridine (BFPA) | Mild Steel | 1 M HCl | 98.0 | Not specified |

Note: This table includes data for various acridone derivatives to illustrate the general efficacy of this class of compounds as corrosion inhibitors. The specific performance of this compound may vary.

Future Directions and Research Challenges

Development of Novel Synthetic Routes for Complex Analogues

The creation of structurally diverse and complex acridinone (B8587238) analogues is fundamental to exploring their full potential. While classical methods like the Ullmann condensation followed by acid-catalyzed cyclization remain relevant, contemporary research is focused on developing more efficient, versatile, and sustainable synthetic strategies. researchgate.net

Future efforts will likely concentrate on the following areas:

Microwave-Assisted Synthesis: The use of microwave irradiation, particularly with reagents like boron trifluoride etherate, has been shown to be a rapid and efficient method for the intramolecular acylation of N-phenylanthranilic acid derivatives to yield acridones. rsc.org This solvent-free approach tolerates a wide range of functional groups and provides rapid access to a variety of acridones in excellent yields, making it an attractive route for generating libraries of complex analogues. rsc.org

Multi-Component Reactions (MCRs): Three-component reactions, such as those catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036), offer a streamlined approach to synthesizing functionalized dihydroterphenyl derivatives which can then be cyclized to form the acridinone core. mdpi.com The efficiency and atom economy of MCRs make them ideal for creating structurally complex molecules in a single step.

Advanced Cross-Coupling Strategies: The synthesis of acridone (B373769) derivatives bearing carbazole (B46965) or phenoxazine (B87303) substituents has been achieved through palladium-catalyzed reactions. rsc.org A particularly innovative one-pot sequential reaction involves a Heck cross-coupling followed by an in situ electrocyclization and oxidation to form the acridone system. nih.gov Further exploration of these and other cross-coupling reactions will enable the introduction of a wide array of substituents to modulate the electronic and steric properties of the acridinone core.

N-Substitution and Functionalization: The synthesis of 10-N-substituted acridinones, often achieved through N-alkylation, is crucial for developing compounds with specific biological activities, such as chemosensitizers that can reverse drug resistance in pathogens. openmedicinalchemistryjournal.comnih.gov Future work will involve designing and synthesizing novel side chains to optimize interactions with biological targets.

A summary of modern synthetic strategies for acridinone derivatives is presented below.

| Synthetic Strategy | Key Features | Example Application | Reference(s) |

| Microwave-Assisted Cyclization | Rapid, efficient, solvent-free, tolerates diverse functional groups. | Synthesis of various acridones from N-phenylanthranilic acids. | rsc.org |

| Three-Component Reaction | High atom economy, streamlined synthesis of complex precursors. | Synthesis of dihydroterphenyls for subsequent cyclization. | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Introduction of diverse aryl and heteroaryl substituents. | Synthesis of acridones with phenoxazine or carbazole units. | rsc.org |

| One-Pot Sequential Reactions | Combines multiple steps (e.g., Heck coupling, cyclization) for efficiency. | Synthesis of AcridPy from a vinyl pyridine. | nih.gov |

| N-Alkylation | Introduction of side chains at the N-10 position to modulate activity. | Creation of 10-N-substituted acridone chemosensitizers. | nih.gov |

Advanced Mechanistic Elucidation of Molecular Interactions

A deeper understanding of how acridinone compounds interact with their biological targets at a molecular level is critical for rational drug design. The planar structure of the acridinone nucleus is a key feature that allows these compounds to intercalate into DNA, a primary mechanism for their observed anticancer activity. nih.gov

Key research challenges and future directions include:

Target Identification and Validation: While DNA, particularly G-quadruplex structures, is a known target for many acridone derivatives, further studies are needed to identify and validate other potential molecular targets. nih.govnih.gov Techniques like molecular docking have suggested interactions with enzymes such as topoisomerase and Erk2 kinase. mdpi.commdpi.com Proteomic and transcriptomic approaches could uncover novel protein interactions.

Investigating G-Quadruplex Stabilization: Acridone derivatives have shown promise as G-quadruplex (G4) stabilizers, which is a potential mechanism for inhibiting telomerase and oncogene expression. nih.govnih.gov Future research should focus on elucidating the specific binding modes and the structural features required for high-affinity and selective G4 recognition.

Spectroscopic and Biophysical Analysis: Advanced spectroscopic techniques, including NMR and fluorescence spectroscopy, are invaluable for studying the non-covalent interactions between acridinone analogues and biomolecules like DNA, RNA, and proteins such as ATP/ADP. smolecule.comnih.gov These methods can provide detailed information on binding stoichiometry, affinity, and the specific functional groups involved in the interaction.

Understanding Chemosensitization: Some N-10 substituted acridinones can reverse chloroquine (B1663885) resistance in Plasmodium falciparum. nih.gov The precise mechanism of this chemosensitizing effect, believed to be similar to that of verapamil (B1683045) and related to the PfCRT transporter, requires further investigation to design more potent dual-function antimalarials. openmedicinalchemistryjournal.comnih.gov

Predictive Modeling and Design of Next-Generation Acridinone Compounds

Computational chemistry and predictive modeling have become indispensable tools for accelerating the discovery and optimization of new therapeutic agents. For acridinone compounds, these approaches can guide the synthesis of new analogues with enhanced activity and desired properties.

Future research in this area will heavily rely on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR methodologies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA) and Topomer CoMFA, have been successfully used to develop predictive models for the activity of acridinone derivatives. nih.govscirp.org These models correlate the 3D structural features of molecules with their biological activity, helping to identify key steric and electrostatic fields that influence potency. scirp.org The development of robust QSAR and Quantitative Structure-Retention Relationship (QSRR) models can predict DNA interaction without the need for initial biological screening. researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are crucial for predicting the electronic properties of new acridinone designs. researchgate.netrsc.org These calculations can determine parameters such as ionization potential and electron affinity, which are vital for designing novel electroactive and luminescent materials for applications in optoelectronics, like organic light-emitting diodes (OLEDs). rsc.org

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding orientation and affinity of acridinone derivatives to their biological targets, such as G-quadruplex DNA or specific enzyme active sites. researchgate.netmdpi.com Coupled with molecular dynamics simulations, these studies can provide insights into the stability of the ligand-target complex and the key interactions that govern binding, thereby guiding the design of more potent inhibitors. nih.gov

Integrated Design and Synthesis: The most effective approach will involve a synergistic loop between computational design and experimental validation. Predictive models will be used to design a focused set of novel acridinone analogues, which will then be synthesized and tested. scirp.orgufms.br The experimental results will, in turn, be used to refine and improve the predictive power of the computational models, leading to a more efficient drug discovery pipeline.

The table below highlights the application of various modeling techniques in acridinone research.

| Modeling Technique | Purpose | Key Findings/Applications | Reference(s) |

| 3D-QSAR (CoMSIA, Topomer CoMFA) | Predict biological activity based on 3D structure. | Development of predictive models for telomerase inhibition; identification of key pharmacophoric features. | nih.govscirp.org |

| QSAR/QSRR | Predict DNA interaction and biological activity. | Creation of models to predict DNA stabilization ability based on structural and chromatographic data. | researchgate.net |

| Quantum Chemistry (DFT) | Calculate electronic and photophysical properties. | Prediction of redox properties to design new luminescent compounds for optoelectronics. | researchgate.netrsc.org |

| Molecular Docking | Predict binding modes and affinity to biological targets. | Elucidation of binding interactions with targets like Erk2 kinase and G-quadruplex DNA. | researchgate.netmdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.